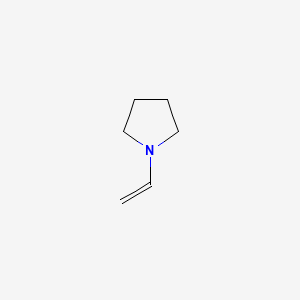

N-Vinylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-7-5-3-4-6-7/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJZTGMLYITLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-43-4 | |

| Record name | Poly(vinylpyrrolidine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70196500 | |

| Record name | N-Vinylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4540-16-3 | |

| Record name | N-Vinylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4540-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vinylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004540163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Vinylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-VINYLPYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGQ0JZ9FNA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Vinylpyrrolidine

Industrial Production Routes

Two main routes are prominent in the industrial production of N-Vinylpyrrolidine: the vinylation of 2-pyrrolidone with acetylene (B1199291) and the gas-phase dehydration of N-(2-hydroxyethyl)-2-pyrrolidone. pf-pvp.comresearchgate.net

Vinylation of 2-Pyrrolidone with Acetylene

The reaction of 2-pyrrolidone with acetylene, often referred to as the Reppe process, is a well-established industrial method for NVP synthesis. wikipedia.orgshokubai.co.jp This process involves the base-catalyzed addition of acetylene to 2-pyrrolidone. wikipedia.orgontosight.ai Industrially, this vinylation is typically carried out in high-pressure autoclaves at temperatures ranging from 130–170 °C and pressures up to 2.6 MPa. chemicalbook.com To mitigate the risk of acetylene explosions, acetylene is often diluted with nitrogen or propane. chemicalbook.com The reaction can be performed in a liquid-phase tube, a loop reactor, or a gas-phase reactor. chemicalbook.com

Recent advancements have explored the use of microreactors for this synthesis, which can enhance gas-liquid mass transfer and improve the selectivity towards NVP to 100%. researchgate.net In such systems, after multiple cycles, the conversion of 2-pyrrolidone can reach up to 45.3%. researchgate.net The process yields crude NVP that is then purified through multi-step vacuum distillation, with unreacted 2-pyrrolidone and excess acetylene being recycled. chemicalbook.com

Gas Phase Dehydration Techniques

An alternative and industrially significant route to NVP involves the gas-phase dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP). chemicalbook.comrsc.org This method is considered a cleaner and safer process compared to the acetylene-based route due to the lower risk of explosions. shokubai.co.jp In this process, HEP, which can be synthesized from γ-butyrolactone and ethanolamine, is vaporized and passed through a heated reactor containing a dehydration catalyst. google.comresearchgate.net

The dehydration is a heterogeneously catalyzed reaction conducted at temperatures between 320–400 °C and a pressure of 10 kPa. chemicalbook.com The resulting crude NVP is then purified by vacuum distillation or crystallization. chemicalbook.com Research has shown that using sodium-doped silica (B1680970) as a catalyst can lead to excellent selectivity of over 96 mol%. rsc.org The primary by-product is water, making this a greener alternative. rsc.org The reaction can be carried out in either the liquid or vapor phase, with vapor-phase dehydration often occurring at temperatures of 250 to 350 °C under sub-atmospheric pressures. google.com

| Parameter | Vinylation of 2-Pyrrolidone with Acetylene | Gas Phase Dehydration of HEP |

| Primary Reactants | 2-Pyrrolidone, Acetylene | N-(2-hydroxyethyl)-2-pyrrolidone (HEP) |

| Temperature | 130–170 °C chemicalbook.com | 320–400 °C chemicalbook.com |

| Pressure | Up to 2.6 MPa chemicalbook.com | 10 kPa chemicalbook.com |

| Catalyst Type | Base catalyst (e.g., potassium pyrrolidonate) chemicalbook.com | Heterogeneous catalyst (e.g., sodium-doped silica) rsc.org |

| Key Advantage | Mature, high-yield process pf-pvp.com | Cleaner, safer process shokubai.co.jp |

Catalytic Processes in this compound Synthesis

Homogeneous Catalysis

In the vinylation of 2-pyrrolidone with acetylene, homogeneous catalysis plays a crucial role. The catalytically active species is typically a potassium salt, specifically potassium pyrrolidonate. researchgate.netrsc.org This is formed by reacting potassium hydroxide (B78521) (KOH) or potassium alkoxides with 2-pyrrolidone. researchgate.net The presence of water in the reaction system significantly impacts the catalyst's activity and the selectivity of the process. rsc.orgrsc.orgresearchgate.net Therefore, strict water removal is critical during the preparation of the catalyst to prevent deactivation. rsc.orgrsc.orgresearchgate.net Research has focused on understanding the nonlinear relationships between various reaction parameters—such as residence time, moisture content, temperature, and catalyst concentration—to optimize the catalytic process. researchgate.net

Base-Catalyzed Mechanisms

The vinylation of 2-pyrrolidone with acetylene is fundamentally a base-catalyzed reaction. wikipedia.orgontosight.ai The process is typically catalyzed by a strong base like potassium hydroxide, which first reacts with 2-pyrrolidone to form the active catalyst, potassium pyrrolidonate. pf-pvp.comrsc.org The mechanism involves the nucleophilic attack of the pyrrolidonate anion on the acetylene molecule. To improve yields and reduce by-products, co-catalysts such as hydroxy end-capped ether oligomers or linear diols with at least four carbon atoms can be used in conjunction with alkali metal salts. google.com This can lead to NVP yields exceeding 90%. google.com

| Catalyst System | Reaction Conditions | Yield | Reference |

| KOH/Co-catalyst (ether oligomers/diols) | 100-200 °C, 7.5-30 atm | >90% | google.com |

| Potassium Pyrrolidonate (in microreactor) | 160 °C, 0.6 MPa | 45.3% conversion (after 4 cycles) | researchgate.net |

Dehydration Catalysis

For the gas-phase synthesis of NVP from HEP, dehydration catalysts are essential. These are typically solid, heterogeneous catalysts. rsc.org A simple and effective catalyst is sodium-doped silica, which demonstrates high selectivity. rsc.org Other basic or neutral dehydration catalysts can also be employed. google.com The dehydration can be performed in the liquid phase by passing HEP through a heated chamber with the catalyst at 200 to 400 °C, or more commonly in the vapor phase. google.com The addition of a controlled amount of water to the dehydration process has been shown to reduce the formation of the by-product N-ethyl-2-pyrrolidone (NEP), sustain high conversion of HEP, and improve selectivity to NVP. google.com

Mechanistic Investigations of this compound Formation

The industrial synthesis of this compound (NVP) is primarily achieved through the vinylation of 2-pyrrolidone with acetylene, a process catalyzed by a strong base. wikipedia.orggoogle.com Mechanistic studies, often employing advanced computational methods, have provided significant insights into the molecular-level events that govern this transformation.

Acetylene Incorporation Pathways

The catalytic synthesis of NVP from 2-pyrrolidone and acetylene proceeds through a multi-stage pathway. The active catalyst, typically the potassium salt of pyrrolidone, is formed in an initial step by reacting 2-pyrrolidone with a potassium source like potassium hydroxide (KOH). rsc.org The subsequent vinylation reaction involves the direct participation of this catalytic molecule.

The core of the mechanism involves the incorporation of an acetylene molecule between the potassium cation (K+) and the pyrrolidone anion of the catalyst. rsc.org This creates a reactive complex where the acetylene is positioned to interact with the pyrrolidone ring. The pyrrolidone anion then performs a nucleophilic attack on the complexed acetylene molecule, leading to the formation of the vinyl group attached to the nitrogen atom. rsc.org

Transition State Characterization in Catalytic Synthesis

Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in characterizing the transition states of the NVP synthesis. rsc.orgresearchgate.net These calculations reveal that the primary energy barrier in the reaction is the nucleophilic attack by the pyrrolidone anion on the acetylene molecule. rsc.org

Role of Solvent Environment in Reaction Mechanism

The solvent environment plays a multifaceted and critical role in the synthesis of NVP. The presence of water, for instance, is highly detrimental. rsc.org Water can facilitate a ring-opening reaction of the 2-pyrrolidone reactant, which leads to the deactivation of the potassium pyrrolidone catalyst. rsc.orgmdpi.com Therefore, stringent water removal during catalyst preparation is essential for maintaining high catalytic activity. rsc.orgresearchgate.net

Conversely, the deliberate introduction of certain organic solvents can be beneficial. The solubility of acetylene in 2-pyrrolidone is relatively low. rsc.org By introducing solvents such as dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP), the solubility of acetylene in the liquid phase can be significantly increased. rsc.org This enhanced solubility promotes the target reaction, leading to notable improvements in both conversion and selectivity. rsc.org Computational modeling has also shown that organic solvents can actively participate in and assist initiation reactions in related polymerizations, highlighting the complex interplay between the solvent, reactants, and catalysts. rsc.orglatrobe.edu.au

Table 1: Effect of Solvent Introduction on NVP Synthesis This table is based on findings from studies investigating the improvement of reaction conditions. rsc.org

| Solvent Added | Effect on Acetylene Solubility | Impact on Conversion & Selectivity |

| None | Low | Baseline |

| Dimethyl Sulfoxide (DMSO) | Increased | Significantly Improved |

| N-Methyl-2-pyrrolidone (NMP) | Increased | Significantly Improved |

This compound Dimerization Pathways

This compound can undergo dimerization, a side reaction that is particularly prevalent under certain conditions, such as in the presence of acidic species. This process leads to the formation of an unsaturated dimer, which can be an undesirable byproduct in polymerization reactions. utwente.nlnycu.edu.tw

Acid-Catalyzed Dimerization Mechanism

The dimerization of NVP can be catalyzed by acid sources. nycu.edu.twmdpi.comacs.org This reaction has been observed during polymerization attempts, where components of the reaction mixture can inadvertently generate acidic species. For example, the reaction between benzylic bromides and NVP can produce HBr, which then acts as a catalyst for dimerization. mdpi.comresearchgate.net The mechanism begins with the protonation of an NVP monomer by the acid. mdpi.comtue.nl This initial step activates the monomer, setting the stage for the subsequent addition reaction that forms the dimer. The process is sensitive to pH, and the addition of a proton scavenger can suppress or slow the formation of the dimer. nycu.edu.twacs.org

Cationic Dimerization Processes

The acid-catalyzed dimerization proceeds through a cationic mechanism. mdpi.comtue.nlcmu.edu The process is initiated by the addition of a proton to the vinyl double bond of an NVP molecule. This protonation step forms a carbocationic intermediate species. mdpi.com

This electrophilic cation then attacks the electron-rich double bond of a second NVP molecule. mdpi.com This addition leads to a larger, dimerized cationic intermediate. The process concludes with the elimination of a proton from this intermediate, which results in the formation of a stable, unsaturated NVP dimer and regenerates the acid catalyst, allowing it to initiate another cycle. mdpi.com This cationic dimerization is a known complication in certain controlled radical polymerization techniques, such as ATRP, when specific initiators are used. utwente.nlmdpi.com

Polymerization and Copolymerization Science of N Vinylpyrrolidine

Homopolymerization of N-Vinylpyrrolidine

This compound (NVP) is a hydrophilic and non-ionic monomer that readily undergoes radical polymerization. researchgate.net This process can be initiated by heat or light. researchgate.net

Conventional Free Radical Polymerizationmdpi.comresearchgate.net

Conventional free radical polymerization is a common method for synthesizing poly(N-vinylpyrrolidone) (PVP). researchgate.net This process typically utilizes peroxide-based or azo-based initiators. researchgate.net The molecular weight of the resulting polymer is influenced by both the initiator and monomer concentrations. researchgate.net

The nature of the solvent significantly impacts the polymerization rates and activation energies of N-vinylpyrrolidone polymerization. researchgate.net This is primarily attributed to the influence of solvent polarity on the propagation reaction. researchgate.net For instance, the propagation rate coefficient (kp) for NVP polymerization shows a marked decrease with increasing NVP concentration in aqueous solutions, while it remains largely unaffected by concentration in organic solvents like isopropanol (B130326) and toluene (B28343). rsc.orggoettingen-research-online.de The use of fluoroalcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can enhance the polymerization rate and control due to hydrogen bonding interactions with the NVP monomer. rsc.org Computational studies have also shown that solvents like isopropanol and toluene can actively participate in the initiation reactions. rsc.orgnih.gov

Table 1: Effect of Solvent on NVP Polymerization Rate

| Solvent | Polymerization Rate | Controllability | Reference |

| Dioxane | Lower | Lower | rsc.org |

| Dimethyl formamide (B127407) | Lower | Lower | rsc.org |

| 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Higher | Higher | rsc.org |

This table illustrates the comparative effect of different solvents on the polymerization of NVP.

The initiation of NVP polymerization can be achieved through various mechanisms. Azo-initiators, like 2,2'-azobisisobutyronitrile (AIBN), are commonly used. nih.gov In the presence of mercapto acids, it has been found that the initiation mechanism is more complex than simple monomolecular decomposition of the initiator. researchgate.net A redox reaction between the initiator and the chain transfer agent, specifically the thiolate anions of mercapto acids, can occur, forming a high-temperature redox initiating system. mdpi.comnih.gov

The kinetic orders of the reaction with respect to the monomer, initiator, and chain transfer agent have been investigated. Theoretically, the orders are proposed to be 1, 0.75, and 0.25, respectively. researchgate.netnih.gov Experimental values have been found to be in close agreement with these theoretical predictions, with orders of approximately 1 for the monomer, 0.77–0.79 for the initiator, and 0.26 for the mercapto acid chain transfer agent. mdpi.comnih.gov The kinetic order with respect to the AIBN initiator is typically close to 0.5 in conventional radical polymerization, which is indicative of bimolecular chain termination. nih.gov However, values deviating from 0.5 suggest a more complex initiation or termination process. nih.gov

The mechanism of chain termination in the radical polymerization of N-vinylpyrrolidone is a subject of ongoing discussion. mdpi.comnih.gov Both traditional bimolecular chain termination and first-order chain termination have been proposed. nih.gov Bimolecular termination involves the reaction between two growing polymer chains. mdpi.com First-order termination is often attributed to the involvement of impurities. nih.gov The occurrence of the gel effect at high conversions of NVP suggests that bimolecular chain termination is a significant mechanism. mdpi.com

Chain transfer to the monomer can also occur through hydrogen abstraction from the 3-position of the pyrrolidone ring, leading to the formation of a radical with a double bond. researchgate.net This can initiate a new chain with a terminal double bond, which can lead to long-chain branching and crosslinking, especially at high conversions. researchgate.net In the presence of specific solvents like 3-methylbutan-2-one, termination can also occur by combination between propagating radicals and solvent-derived radicals. acs.org

Controlled/Living Radical Polymerization Techniques for Poly(N-Vinylpyrrolidone)

While conventional free radical polymerization is widely used, it offers limited control over the polymer architecture. mdpi.com To synthesize well-defined poly(N-vinylpyrrolidone) (PNVP), controlled/living radical polymerization (CLRP) techniques are employed. sigmaaldrich.com Among the various CLRP methods, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be the most effective for NVP. mdpi.com Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) have generally been found to be less effective for controlling the polymerization of NVP. openrepository.com

RAFT Polymerization: This technique allows for the synthesis of PNVP with controlled molecular weights and low dispersities. acs.org The success of RAFT polymerization is highly dependent on the choice of the RAFT agent, with xanthates and dithiocarbamates being commonly used for less activated monomers like NVP. mdpi.comacs.org The use of specific RAFT agents, such as cyanomethyl N-aryl-N-pyridyl dithiocarbamates, has shown good control over NVP polymerization. openrepository.com The process can be conducted in various solvents, including water at ambient temperatures, which is advantageous for producing all-hydrophilic block copolymers. rsc.org

ATRP: While generally less effective, some success has been reported with ATRP of NVP. For instance, using a specific ligand system (Me6Cyclam) in a mixed solvent system allowed for the synthesis of PNVP with controlled molecular weight and narrow molecular weight distribution. researchgate.net Reverse ATRP (RATRP) has also been successfully applied to the bulk polymerization of NVP, yielding polymers with very low polydispersity. psu.edu Difunctional haloxanthate inifers have been utilized for successive RAFT polymerization of NVP and ATRP of other monomers to create block copolymers. acs.orgacs.org

Organostibine-Mediated Living Radical Polymerization: This is another technique that has been successfully used to prepare well-defined PNVP with low polydispersity indexes (1.1–1.3). acs.org

Table 2: Comparison of Controlled/Living Radical Polymerization Techniques for NVP

| Technique | Effectiveness for NVP | Key Features | Reference(s) |

| RAFT | High | Good control over molecular weight and dispersity; requires appropriate RAFT agent (xanthates, dithiocarbamates). | mdpi.comopenrepository.comacs.org |

| ATRP | Limited | Can be effective with specific ligand/catalyst systems; reverse ATRP shows promise. | researchgate.netpsu.edu |

| NMP | Ineffective | Generally not suitable for controlling NVP polymerization. | openrepository.com |

| Organostibine-Mediated | High | Produces well-defined polymers with low polydispersity. | acs.org |

This table provides a comparative overview of the effectiveness of different controlled radical polymerization techniques for this compound.

Copolymerization Strategies Involving this compound

N-Vinylpyrrolidone readily participates in radical copolymerization with a wide array of monomers, allowing for the synthesis of copolymers with tailored properties.

With Methacrylates and Acrylates: NVP has been copolymerized with various methacrylates, such as isobornyl methacrylate (B99206) (IBMA), benzyl (B1604629) methacrylate, n-hexyl methacrylate (HMA), and stearyl methacrylate (SMA), often employing RAFT polymerization. mdpi.commdpi.comnih.gov In the copolymerization with IBMA, the reactivity ratio of IBMA is significantly higher than that of NVP, indicating that NVP is the less reactive monomer. mdpi.comnih.gov Copolymers of NVP with 2-ethoxyethyl methacrylate have been synthesized via free radical polymerization using AIBN as an initiator. tandfonline.comtandfonline.com The reactivity ratios were found to be r(NVP) = 0.769 and r(EOEMA) = 0.266. tandfonline.comresearchgate.net Copolymers with methacrylic acid have also been prepared, with reactivity ratios dependent on the pH of the aqueous media. tandfonline.com Furthermore, copolymers with alkyl acrylates can be produced through free radical polymerization. google.com

With Vinyl Acetate (B1210297): Copolymers of N-vinylpyrrolidone and vinyl acetate (VP/VA copolymers) are synthesized via free radical polymerization in isopropanol with AIBN as the initiator. atamanchemicals.comresearchgate.net These copolymers combine the properties of both monomers, offering a balance of hydrophilicity and hydrophobicity. polysciences.com

With Other Monomers: NVP has been copolymerized with a variety of other monomers. For instance, statistical copolymers of NVP and 2-chloroethyl vinyl ether (CEVE) have been synthesized using RAFT polymerization. mdpi.comnih.gov Copolymerization with N-vinyl formamide can be achieved using RAFT, and with acrylonitrile (B1666552) via water-phase precipitation copolymerization. mdpi.comresearchgate.net Radical copolymerization of NVP has also been studied with several allyl monomers, including diallylacylhydrazines and N-allylmaleimide. researchgate.net Additionally, copolymers with N-substituted maleimides have been synthesized. researchgate.net

Table 3: Reactivity Ratios for Radical Copolymerization of this compound (M1) with Various Monomers (M2)

| Comonomer (M2) | r1 (NVP) | r2 (M2) | Polymerization Method | Reference |

| Isobornyl Methacrylate (IBMA) | 0.292 | 2.673 | Conventional Radical | mdpi.comnih.gov |

| Isobornyl Methacrylate (IBMA) | r11=4.466, r12=0 | r21=14.830, r22=0 | RAFT (Penultimate Model) | mdpi.comnih.gov |

| 2-Ethoxyethyl Methacrylate (EOEMA) | 0.769 | 0.266 | Free Radical | tandfonline.comresearchgate.net |

| Methacrylic Acid (MAA) | 0.92 - 8.3 | Very small | Aqueous Solution (pH dependent) | tandfonline.com |

| Acrylic Acid (AA) | - | - | Free Radical | sapub.org |

| N-(4-carboxyphenyl)maleimide | 0.028 | 0.347 | Free Radical | researchgate.net |

| N-(4-formylphenoxy-4′-carbonylphenyl) maleimide | 0.044 | 0.060 | Free Radical | researchgate.net |

Radical Copolymerization with Diverse Monomers

Comonomer Reactivity Ratio Determination

The determination of monomer reactivity ratios is crucial for predicting the composition and structure of a copolymer. nih.govsapub.org These ratios, typically denoted as r1 and r2, describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer. Various methods, including the Fineman-Ross, inverted Fineman-Ross, Kelen-Tüdos, and extended Kelen-Tüdos graphical methods, as well as computational programs like COPOINT, are employed to estimate these values. nih.govmdpi.comnih.gov

For the copolymerization of NVP with various comonomers, the reactivity ratios indicate the tendency of the monomers to arrange in an alternating, random, or block-like fashion. sapub.org For instance, in the free radical copolymerization of NVP (M1) and isobornyl methacrylate (IBMA) (M2), the reactivity ratios were found to be r1 = 0.292 and r2 = 2.673. nih.govmdpi.com Since r1 < 1 and r2 > 1, IBMA is more reactive than NVP, and the resulting copolymer will be enriched in IBMA units compared to the monomer feed. nih.gov The product of the reactivity ratios (r1r2) being less than one suggests a tendency towards random incorporation of the monomers. sapub.org

Similarly, in the copolymerization of NVP with acrylic acid (AA), the reactivity ratio of NVP (r1) was found to be greater than that of AA (r2), with the product r1r2 being less than one, indicating a random distribution of monomers in the copolymer chain, which is rich in NVP. sapub.org The reactivity ratios for NVP with other comonomers like styrene (B11656), methyl methacrylate, and vinyl acetate have also been determined, leading to the calculation of Q and e values which further characterize the reactivity and polarity of the NVP monomer. capes.gov.brkoreascience.kr

Table 1: Reactivity Ratios of this compound (NVP) with Various Comonomers

| Comonomer (M2) | Polymerization Method | r_NVP (r1) | r_M2 (r2) | r1 * r2 | Copolymer Structure Tendency | Source(s) |

| Isobornyl Methacrylate (IBMA) | Free Radical | 0.292 | 2.673 | 0.780 | Random, enriched in IBMA | nih.govmdpi.com |

| Acrylic Acid (AA) | Free Radical | > r_AA | < 1 | < 1 | Random, enriched in NVP | sapub.org |

| Benzyl Methacrylate (BzMA) | RAFT | << r_BzMA | >> r_NVP | - | Enriched in BzMA | nih.gov |

| Styrene (St) | Free Radical | - | - | - | Block-like | koreascience.kr |

| Hydroxypropyl Methacrylate (HPMA) | Free Radical | - | - | - | Block-like | koreascience.kr |

| Carboxyphenyl Maleimide (CPMI) | Free Radical | - | - | - | Alternating | koreascience.kr |

| 2-Chloroethyl Vinyl Ether (CEVE) | RAFT | 5.80 | 0.15 | 0.87 | Random | mdpi.com |

Statistical Copolymer Synthesis

Statistical copolymers of NVP are commonly synthesized via free radical polymerization, where the monomer units are incorporated into the polymer chain in a random or statistical manner. nih.govmdpi.com This method is valued for its simplicity and applicability to a wide range of monomers. tandfonline.com For example, statistical copolymers of NVP and isobornyl methacrylate (IBMA) have been synthesized using both conventional free radical and reversible addition-fragmentation chain transfer (RAFT) polymerization techniques. nih.govmdpi.comresearchgate.net In a typical free radical process, a mixture of the monomers and a radical initiator, such as azobisisobutyronitrile (AIBN), is heated to initiate polymerization. nih.govmdpi.com The composition of the resulting copolymer is dependent on the initial monomer feed ratio and their respective reactivity ratios. sapub.org

The synthesis of statistical copolymers of NVP with other monomers like benzyl methacrylate and 2-chloroethyl vinyl ether has also been reported, often employing RAFT polymerization to achieve better control over the molecular weight and dispersity of the resulting copolymers. mdpi.comnih.gov The reaction conditions, such as temperature, solvent, and initiator concentration, are carefully controlled to achieve the desired copolymer characteristics. mdpi.comnih.gov For instance, the free radical copolymerization of NVP and IBMA was conducted in bulk at 60 °C for 40 minutes using AIBN as the initiator. nih.govmdpi.com

Block Copolymer Architectures

Block copolymers containing NVP segments are of significant interest due to their ability to self-assemble into various nanostructures, making them suitable for applications in drug delivery and nanotechnology. mdpi.commdpi.comnih.gov These architectures are typically synthesized using controlled/living polymerization techniques, with RAFT polymerization being a particularly effective method for NVP. mdpi.comnih.govnih.gov The synthesis of block copolymers often involves the sequential addition of monomers. mdpi.comnih.gov First, a homopolymer of one monomer (e.g., PNVP) is synthesized, which then acts as a macro-chain transfer agent (macro-CTA) for the polymerization of the second monomer, leading to the formation of a diblock copolymer. mdpi.comnih.govmdpi.com

Amphiphilic block copolymers of NVP with various hydrophobic monomers, such as n-alkyl methacrylates, vinyl esters, and styrene, have been successfully prepared. mdpi.comnih.govredalyc.org For example, PNVP-b-poly(n-hexyl methacrylate) (PNVP-b-PHMA) and PNVP-b-poly(stearyl methacrylate) (PNVP-b-PSMA) were synthesized by RAFT polymerization, starting with the polymerization of NVP. mdpi.com Similarly, PNVP-b-poly(vinyl ester) block copolymers were synthesized by first preparing a PNVP macro-CTA, followed by the polymerization of the vinyl ester. nih.gov The choice of RAFT agent is critical, especially when copolymerizing NVP (a less activated monomer, LAM) with more activated monomers (MAMs) like methacrylates. mdpi.compreprints.org Universal CTAs that can control the polymerization of both monomer types are often employed. mdpi.commdpi.com

Graft Copolymerization Methodologies

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. mdpi.comopenmedicinalchemistryjournal.com The "grafting-from," "grafting-onto," and "grafting-through" methods are the three primary strategies for synthesizing graft copolymers. mdpi.com Grafting NVP onto various polymer backbones can impart the desirable properties of PNVP, such as hydrophilicity and biocompatibility, to the original polymer. researchgate.net

Radiation-induced grafting is one method used to synthesize graft copolymers. For instance, NVP has been grafted onto ethylene-co-tetrafluoroethylene (ETFE) films by pre-irradiating the ETFE film and then exposing it to a solution of NVP. scispace.com The degree of grafting can be influenced by factors such as the solvent, monomer concentration, and radiation dose. scispace.com Another approach involves the use of redox initiators. For example, graft copolymers of NVP and chitosan (B1678972) have been synthesized using a peroxymonosulphate/thiourea redox pair. researchgate.net

The "grafting-through" method involves the copolymerization of a macromonomer with another monomer. mdpi.com For example, polystyrene macromonomers with a vinyl terminus have been copolymerized with NVP via free radical polymerization to produce a PNVP-g-polystyrene graft copolymer. mdpi.com

Precipitation Copolymerization Processes

Precipitation polymerization is a technique where the polymerization is initiated in a homogeneous solution, but the resulting polymer is insoluble in the monomer/solvent mixture and thus precipitates out as it forms. This method can be advantageous for copolymerizing NVP with acidic comonomers, as it can prevent hydrolysis. researchgate.net While specific detailed research findings on precipitation copolymerization processes exclusively for NVP are limited in the provided context, the principle is applicable. For instance, the copolymerization of NVP with monomers like acrylic or methacrylic acid can be carried out using this process. researchgate.net The synthesis of statistical copolymers of NVP and 2-chloroethyl vinyl ether via RAFT polymerization also resulted in the precipitation of the copolymer product, which was then collected. mdpi.com

Controlled Copolymerization Methodologies

Controlled/living polymerization techniques are essential for synthesizing polymers with well-defined architectures, controlled molecular weights, and low dispersities. mdpi.comacs.org Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a particularly versatile and powerful method for the controlled polymerization of NVP and its copolymers. mdpi.comnih.gov

RAFT Copolymerization for Controlled Architectures

RAFT polymerization is a type of living radical polymerization that allows for the synthesis of polymers with complex architectures, such as block, graft, and star polymers, with a high degree of control over their molecular characteristics. mdpi.comrsc.org This technique is particularly suitable for NVP, which is considered a less activated monomer (LAM). mdpi.comnih.gov The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound like a dithioester, trithiocarbonate, dithiocarbamate, or xanthate. mdpi.comacs.orgresearchgate.net

The RAFT process has been successfully employed to synthesize a variety of controlled architectures based on NVP. Statistical copolymers of NVP with monomers like isobornyl methacrylate and benzyl methacrylate have been prepared via RAFT, yielding copolymers with lower polydispersities compared to those synthesized by conventional free radical polymerization. nih.govnih.gov

The synthesis of well-defined block copolymers is a major application of RAFT polymerization. mdpi.com By using a PNVP chain as a macro-CTA, various block copolymers such as PNVP-b-poly(vinyl acetate), PNVP-b-poly(n-alkyl methacrylate), and PNVP-b-poly(N-vinylcarbazole) have been synthesized. mdpi.commdpi.comcdnsciencepub.com The choice of CTA is critical for the successful synthesis of block copolymers, especially when combining NVP with a more activated monomer (MAM). preprints.orgrsc.org In some cases, a universal CTA that can effectively control the polymerization of both LAMs and MAMs is used. mdpi.com Alternatively, the chain end of the first block can be modified to be suitable for the polymerization of the second monomer. rsc.org

Table 2: Examples of this compound Copolymers Synthesized via RAFT Polymerization

| Copolymer Architecture | Comonomer(s) | RAFT Agent Type | Key Findings | Source(s) |

| Statistical Copolymer | Isobornyl Methacrylate (IBMA) | Xanthate | Controlled molecular weight, lower polydispersity than free radical polymerization. | nih.govmdpi.com |

| Statistical Copolymer | Benzyl Methacrylate (BzMA) | Xanthate | BzMA is more reactive than NVP. | nih.gov |

| Block Copolymer | n-Hexyl Methacrylate (HMA), Stearyl Methacrylate (SMA) | Xanthate, Dithiobenzoate | Synthesis of amphiphilic block copolymers with controlled molecular weights. | mdpi.com |

| Block Copolymer | Vinyl Esters (VBu, VDc, VSt) | Xanthate | Sequential monomer addition starting with NVP. | nih.gov |

| Block Copolymer | N-Vinylcarbazole (NVK) | Xanthate | Synthesis of amphiphilic block copolymers with low polydispersity. | cdnsciencepub.com |

| Block Copolymer | Styrene (St), Methyl Methacrylate (MMA) | Haloxanthate Inifer | RAFT-first approach followed by ATRP for the second block. | acs.org |

ATRP in Copolymerization Systems

Atom Transfer Radical Polymerization (ATRP) has been utilized to synthesize well-defined block copolymers containing this compound (NVP), although direct ATRP of NVP can be challenging. A common strategy involves a combination of different controlled polymerization techniques. For instance, ATRP can be used first to polymerize a monomer like styrene, followed by the transformation of the resulting polymer into a macroinitiator for the Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of NVP. redalyc.org

Conversely, a RAFT-first approach is also effective. In this method, NVP is first polymerized via RAFT using a difunctional initiator that also contains a group capable of initiating ATRP, known as an inifer (initiator-transfer agent-terminator). acs.orgacs.org The resulting poly(N-vinylpyrrolidone) (PNVP) with a terminal chloroester group can then act as a macroinitiator for the ATRP of a second monomer, such as styrene (St) or methyl methacrylate (MMA). acs.orgacs.org This sequential polymerization allows for the successful synthesis of well-defined block copolymers like PNVP-b-PSt and PNVP-b-PMMA with controlled molecular weights and relatively narrow molecular weight distributions (Mw/Mn < 1.4). acs.orgacs.org

Another approach involves using a dual RAFT/ATRP chloroxanthate chain transfer agent (CTA). This allows for the polymerization of NVP by RAFT, followed by chain extension with a more active monomer like triethylene glycol methacrylate (TEGMA) via Activators ReGenerated by Electron Transfer (ARGET) ATRP. nih.gov This highlights the versatility of combining different controlled radical polymerization methods to create complex NVP-based copolymer architectures. nih.gov

Table 1: Examples of this compound Block Copolymers Synthesized via ATRP-related Techniques This table is interactive and can be sorted by clicking on the column headers.

| Copolymer | Polymerization Method | Comonomer | Initiator/Ligand/CTA System | Reference |

|---|---|---|---|---|

| PNVP-b-PMANTU | ATRP | N-methacryloyl-N′-(α-naphthyl)thiourea (MANTU) | PNVP-Cl macroinitiator | researchgate.net |

| PNVP-b-PSt | RAFT followed by ATRP | Styrene (St) | X-PNVP-Cl (macroinifer) | acs.org |

| PNVP-b-PMMA | RAFT followed by ATRP | Methyl Methacrylate (MMA) | X-PNVP-Cl (macroinifer) | acs.orgacs.org |

| PS-b-PNVP | ATRP followed by RAFT | Styrene (St) | PS-Br macroinitiator for RAFT | redalyc.org |

| PNVP-co-pTEGMA | RAFT followed by ARGET-ATRP | Triethylene glycol methacrylate (TEGMA) | Dual RAFT/ATRP CTA | nih.gov |

Mechanistic Aspects of this compound Copolymerization

Cross-Propagation Kinetics

When NVP is copolymerized with multifunctional acrylates like polyethylene (B3416737) glycol diacrylate (PEGDA) or dipentaerythritol (B87275) pentaacrylate (DPPA), the rate of polymerization is significantly enhanced. rsc.orgradtech.org For example, in the eosin-mediated copolymerization of NVP and PEGDA in aqueous solution, the addition of NVP led to an approximately 70% increase in the initial rate of vinyl group consumption. rsc.org In other systems, copolymerizing 30 mol% NVP with diethylene glycol diacrylate (DEGDA) resulted in a 125% rate increase, while with DPPA, the rate increased by nearly 300%. radtech.org

This rate enhancement is attributed to favorable cross-propagation, where the reaction between an acrylate (B77674) radical and an NVP monomer, and an NVP radical with an acrylate monomer, is very efficient. rsc.orgradtech.org Reactivity ratio studies for NVP and butyl acrylate suggest a predominantly alternating copolymerization, which supports the idea that cross-propagation is a key factor in the increased polymerization speed. radtech.org

Oxygen Inhibition Mitigation Strategies

NVP is widely recognized for its ability to reduce oxygen inhibition in free-radical photopolymerization systems. rsc.orgresearchgate.net Molecular oxygen typically inhibits these reactions by quenching the excited state of the photoinitiator or by scavenging the propagating radicals to form stable peroxy radicals. radtech.orgbomar-chem.com The addition of NVP as a comonomer can significantly shorten the oxygen inhibition time and increase the final monomer conversion. rsc.orgrsc.org

Several mechanisms have been proposed to explain NVP's role in mitigating oxygen inhibition:

Oxygen Scavenging : NVP may act as an oxygen scavenger, similar to amines, through an irreversible photo-oxidation reaction. rsc.orgresearchgate.net

Exciplex/Complex Formation with Oxygen : It is hypothesized that NVP could form a charge-transfer complex or an exciplex with molecular oxygen, accelerating de-oxygenation while producing initiating radicals. rsc.orgresearchgate.net

Complex Formation with Other Components : NVP may form complexes with other functional groups in the formulation, which could increase the propagation rate constant or reduce the rate of oxygen inhibition. rsc.orgresearchgate.net

Formation of Initiator/Monomer Complexes

A significant strategy for mitigating oxygen inhibition involves the formation of a ground-state complex between NVP and the photoinitiator or photosensitizer. rsc.orgrsc.org In systems using eosin (B541160) Y as a photosensitizer for visible-light induced polymerization, it is proposed that the formation of an eosin/NVP complex is the primary reason for the reduction in oxygen inhibition. rsc.orgrsc.org This complex is believed to slightly enhance the rate of photoinduced electron transfer, a key step in the process that consumes oxygen and generates initiating radicals. rsc.org This mechanistic insight contrasts with earlier theories and provides a clearer picture of the synergistic effect between the photocatalyst and the NVP comonomer in enabling rapid polymerization in the presence of oxygen. rsc.orgrsc.org

Hydrogel Formation via this compound Copolymerization

NVP is a key monomer in the synthesis of hydrogels due to the high hydrophilicity and biocompatibility of the resulting polymer. rsc.orgmdpi.com These hydrogels are three-dimensional polymer networks that can absorb large quantities of water. ekb.eg They are typically formed by copolymerizing NVP with a multifunctional monomer that acts as a crosslinker, creating covalent bonds between the linear polymer chains. ekb.egnih.gov

Crosslinking Agent Utilization

A variety of crosslinking agents are utilized in the free-radical copolymerization of NVP to form hydrogels. The choice of crosslinker significantly impacts the structure and properties of the resulting network, such as gel fraction, homogeneity, and mechanical strength. mdpi.com

Commonly used crosslinking agents include:

Multifunctional Acrylates and Methacrylates : Agents like polyethylene glycol diacrylate (PEGDA), triethylene glycol dimethacrylate (TEGDM), and diethylene glycol diacrylate (DEGDA) are frequently copolymerized with NVP. rsc.orgmdpi.commdpi.com

Divinyl Monomers : Conventional crosslinkers such as N,N′-methylenebisacrylamide (MBA) and tri(ethylene glycol) divinyl ether (DVE) are used. mdpi.com Studies have shown that DVE can be a more effective crosslinker for PNVP hydrogels than MBA, leading to higher gel fractions and more uniform networks. mdpi.com

Functionalized Macromers : Gelatin can be modified with glycidyl (B131873) methacrylate to form a gelatin glycidyl methacrylate (GM) macromer, which is then copolymerized with NVP to create robust hydrogel networks for tissue engineering. nih.gov

Reactive Comonomers : Monomers like glycidyl methacrylate (GMA) can be copolymerized with NVP. nih.gov In some systems, additives can react with GMA in situ to form complex unsaturated products that then act as crosslinking agents during the polymerization. nih.gov

Inorganic Crosslinkers : Nanocomposite (NC) hydrogels can be formed by using clay platelets, such as Laponite XLG, as a physical crosslinker in the aqueous solution polymerization of NVP. mdpi.com

Table 2: Crosslinking Agents Used in this compound Hydrogel Formation This table is interactive and can be sorted by clicking on the column headers.

| Crosslinking Agent | Chemical Class | Type of Hydrogel | Reference |

|---|---|---|---|

| Polyethylene glycol diacrylate (PEGDA) | Multifunctional Acrylate | Chemically Crosslinked | rsc.orgrsc.org |

| N,N′-methylenebisacrylamide (MBA) | Divinyl Monomer | Chemically Crosslinked | mdpi.com |

| Tri(ethylene glycol) divinyl ether (DVE) | Divinyl Monomer | Chemically Crosslinked | mdpi.com |

| Laponite XLG | Clay Nanoplatelet | Nanocomposite (Physical) | mdpi.com |

| Glycidyl Methacrylate (GMA) | Reactive Comonomer | Chemically Crosslinked | nih.gov |

| Gelatin Glycidyl Methacrylate (GM) | Functionalized Macromer | Chemically Crosslinked | nih.gov |

| Diethylene glycol diacrylate (DEGDA) | Multifunctional Acrylate | Chemically Crosslinked | mdpi.com |

| Triethylene glycol dimethacrylate (TEGDM) | Multifunctional Methacrylate | Chemically Crosslinked | mdpi.com |

| Ammonium (B1175870) Persulfate (APS) | Initiator/Crosslinker | Chemically Crosslinked | ekb.eg |

Polymer Network Formation Mechanisms

The creation of polymer networks from this compound (NVP) is a critical process for developing materials like hydrogels, which are valued for their unique properties. The transformation from individual polymer chains to a three-dimensional, cross-linked structure is achieved through several distinct mechanisms. These methods involve the formation of covalent or physical bonds between poly(N-vinylpyrrolidone) (PNVP) chains, resulting in a stable, insoluble network. The primary strategies include free-radical polymerization with cross-linking agents, the application of external energy sources like radiation, and base-catalyzed reactions that generate cross-linkers within the reaction system. google.comresearchgate.netnih.govresearchgate.net

Free-Radical Polymerization with Multifunctional Cross-linkers

A prevalent method for forming PNVP networks is the free-radical copolymerization of NVP with a multifunctional cross-linking agent. mdpi.com This process is typically initiated by a chemical initiator that decomposes to produce free radicals.

One approach involves conventional organic cross-linking agents. In this process, NVP is polymerized in an aqueous solution with a divinyl monomer, such as N,N′-methylenebisacrylamide (MBA) or tri(ethylene glycol) divinyl ether (DVE), using an initiator like 2,2′-azobis(isobutyronitrile) (AIBN). mdpi.com The choice of cross-linker significantly influences the final network structure and properties. Studies have shown that DVE is a more efficient cross-linking agent for PNVP hydrogels than MBA, leading to higher gel fractions and more uniform network structures. mdpi.comdntb.gov.uanih.gov

Another innovative strategy is the use of inorganic clay particles as cross-linkers to form nanocomposite (NC) hydrogels. Laponite XLG, a synthetic clay, can serve as the sole cross-linking agent during the free-radical polymerization of NVP. mdpi.comtandfonline.com The mechanism involves the initial formation of large, finite microgel clusters which then interconnect to establish the complete hydrogel network. mdpi.com This method can produce stable hydrogels with enhanced mechanical properties. mdpi.comdntb.gov.uanih.gov

Tandem, or "one-pot," reactions provide an efficient route to network formation by generating the cross-linking agent in situ. For instance, in the copolymerization of NVP and glycidyl methacrylate (GMA), the addition of 1,3-dimethylimidazolium (B1194174) (phosphonooxy-)oligosulfanide leads to a reaction with GMA, forming unsaturated macromeres. nih.gov These macromeres then act as cross-linking agents during the radical copolymerization with NVP, creating the polymer network. nih.gov The success of this network formation is highly dependent on the monomer feed ratio, as detailed in the table below. nih.gov

| Molar Ratio (NVP/GMA) | Observed Result |

|---|---|

| < 1.4 | Formation of cross-linked polymers (hydrogels). nih.gov |

| > 1.4 | Formation of products that swell indefinitely in water (not cross-linked). nih.gov |

| 0.89 | Forms a hydrogel with significant cross-linking density. nih.gov |

Radiation-Induced Cross-linking

Exposing PNVP to high-energy radiation, such as gamma (γ) rays or electron beams, is an effective method for inducing cross-linking without the need for chemical initiators or cross-linkers. researchgate.netnih.govmdpi.com This technique relies on the principle that ionizing radiation generates radicals on the polymer chains. mdpi.com In aqueous solutions, the radiolysis of water produces hydroxyl (·OH) and hydrogen (·H) radicals, which abstract hydrogen atoms from the polymer chains to create macro-radicals. mdpi.comresearchgate.net These macro-radicals then recombine to form covalent cross-links, resulting in a three-dimensional network. nih.govmdpi.com This method is valued for producing pure hydrogels, as it avoids potentially toxic residual chemicals. mdpi.comresearchgate.net The size of the resulting nanogels can be controlled by adjusting parameters like the polymer's molecular weight, concentration, and the total absorbed radiation dose. nih.gov

UV-Initiated Oxidative Cross-linking

Ultraviolet (UV) light can be used to initiate the cross-linking of PNVP, often in the presence of a photoinitiator. researchgate.netscite.ai This method can proceed via direct photocross-linking by irradiating aqueous PNVP solutions with UV light (e.g., at 254 nm), which causes the formation of free macro-radicals that recombine to form a hydrogel. researchgate.netscite.ai

Alternatively, a photoinitiator like benzophenone (B1666685) or hydrogen peroxide can be added to enhance the process. tandfonline.comresearchgate.net The mechanism for UV-light initiated oxidative cross-linking is thought to involve the partial transformation of the pyrrolidone ring into a succinimide (B58015) ring. researchgate.net Solid-state NMR studies have provided evidence for the formation of stable intermediates like 4-hydroperoxy-pyrrolidone (PVP–OOH) and the corresponding 4-hydroxy-pyrrolidone (PVP–OH). tandfonline.com The pyrrolidone hydroperoxide intermediate is particularly important as it can generate a sufficient concentration of macroradicals to facilitate efficient cross-linking and the formation of a stable hydrogel network. tandfonline.comresearchgate.net

| Mechanism | Initiation Source | Key Features | Common Agents/Conditions |

|---|---|---|---|

| Free-Radical Polymerization | Chemical Initiator | Copolymerization with multifunctional monomers to form network. mdpi.com | Initiator: AIBN. Cross-linkers: MBA, DVE, Laponite XLG. mdpi.com |

| Radiation-Induced Cross-linking | Gamma or Electron Beam | Radical formation on polymer chains via ionizing radiation. nih.govmdpi.com | Cobalt-60 (γ-source), high-energy electron beam. nih.govnih.gov |

| UV-Initiated Cross-linking | UV Light | Formation of macroradicals via UV exposure, often with an initiator. tandfonline.comresearchgate.net | Photoinitiators: Benzophenone, Hydrogen Peroxide. tandfonline.comresearchgate.net |

| Base-Catalyzed Polymerization | Heat & Base | In situ generation of a divinyl cross-linker prior to polymerization. google.comgoogle.com | Alkali metal hydroxide (B78521) (e.g., NaOH), heat (130-150°C). google.comgoogle.com |

Base-Catalyzed Polymerization with In Situ Cross-linker Generation

A distinct method for producing highly cross-linked, insoluble PVP involves a base-catalyzed, two-step process. google.com This approach avoids the addition of a separate cross-linking molecule by generating one directly within the reaction mixture. google.comgoogle.com

In Situ Cross-linker Generation: An aqueous mixture containing NVP and an alkali metal hydroxide (such as NaOH) is heated in a sealed reactor to a high temperature, typically between 130°C and 150°C, under inert gas pressure. google.comgoogle.com These conditions promote side reactions that generate divinyl cross-linkers from the NVP monomer itself. google.com

Polymerization: After the cross-linker has been generated, the reactor temperature is lowered to a range of about 95°C to 105°C. google.com This temperature reduction initiates the polymerization of the remaining NVP, incorporating the in situ-generated cross-linkers to build the insoluble polymer network. google.com

This process is a productive pathway to creating cross-linked PVP with specific properties, such as controlled swell volume, which is important for applications like beverage clarification. google.com

Reactivity and Advanced Chemical Transformations of N Vinylpyrrolidine

Alkylation Reactions of N-Vinylpyrrolidine

Alkylation reactions of this compound primarily target the α-position of the pyrrolidone ring, offering a pathway to introduce new functional groups and build complex molecular architectures.

N-Vinylpyrrolidone can be deprotonated at the α-position to the carbonyl group using a strong, sterically hindered base such as lithium diisopropylamide (LDA). beilstein-journals.orgnih.gov The resulting carbanion is a potent nucleophile that can react with various electrophiles, such as alkyl halides, to introduce alkyl substituents at this position. beilstein-journals.orgnih.gov An important characteristic of this reaction is that the electron-rich N-vinyl double bond remains stable and does not undergo nucleophilic attack by the carbanion intermediate. beilstein-journals.orgnih.gov This selectivity allows for the synthesis of α-alkylated NVP monomers that can be subsequently polymerized. beilstein-journals.orgnih.gov

The five-membered ring of N-Vinylpyrrolidone can undergo double alkylation at the α-position. beilstein-journals.orgnih.gov This strategy has been employed to synthesize paraffin-like oligomeric chains. beilstein-journals.orgresearchgate.netnih.gov By using a difunctional alkylating agent like 1,8-dibromooctane (B1199895), a double alkylation reaction can be induced. beilstein-journals.orgresearchgate.netnih.gov This process, often carried out as a one-pot synthesis, leads to the formation of oligomers with polymerizable vinyl moieties at their ends. beilstein-journals.orgresearchgate.netnih.gov These resulting oligomers can be further utilized in radical copolymerization reactions with NVP to create swellable polymer networks. beilstein-journals.org

Functional Group Interconversion and Derivatization

The functional groups present in this compound and its oligomers/polymers can be converted into other functionalities, expanding their chemical versatility and enabling the attachment of various molecules.

The vinyl side groups present in this compound oligomers, synthesized through methods like double alkylation, are amenable to thiol-ene click reactions. beilstein-journals.orgresearchgate.netnih.gov This highly efficient and specific reaction allows for the introduction of various functional groups. For instance, reaction with 2-aminoethanethiol hydrochloride converts the vinyl groups into primary amino groups, yielding amino-functionalized oligomers. beilstein-journals.orgresearchgate.netnih.gov The quantitative conversion of the double bonds can be confirmed using techniques like ¹H NMR spectroscopy. beilstein-journals.org These amino-functionalized oligomers can then undergo further modifications, such as reaction with dyes like 1,4-difluoro-9,10-anthraquinone. beilstein-journals.orgresearchgate.net

Post-polymerization functionalization of Poly(N-vinylpyrrolidone) (PVP) is a powerful strategy to introduce new functionalities along the polymer chain. While direct polymerization of functionalized NVP monomers is one approach, modifying the pre-formed PVP polymer offers an alternative route. acs.org This can be particularly useful for incorporating functional groups that might not be compatible with polymerization conditions. The amide group in the pyrrolidone ring, while generally stable, can be a site for certain modifications under specific conditions. Additionally, end-functionalized PVP can be synthesized using techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, where the end-groups can be further modified. mdpi.com

Intermolecular Interactions of Poly(N-Vinylpyrrolidone)

The properties and behavior of Poly(N-vinylpyrrolidone) in various systems are significantly influenced by its intermolecular interactions with other molecules. These interactions are primarily driven by the presence of the polar amide group in the pyrrolidone ring.

PVP is well-known for its ability to form hydrogen bonds. researchgate.net The carbonyl group of the pyrrolidone ring can act as a hydrogen bond acceptor, interacting with hydrogen bond donors such as the hydroxyl groups of other polymers like hyaluronic acid or the acid end groups of polyester (B1180765) resins. researchgate.netmdpi.comacs.org These interactions can lead to the miscibility of PVP with other polymers at a molecular level. researchgate.net For instance, in blends with acid-functional polyester resins, both dipole-dipole interactions between the carbonyl groups of PVP and the polyester, as well as hydrogen bonding between the PVP carbonyl and the polyester's terminal hydrogen atoms, have been observed. acs.org These interactions can be detected and characterized by techniques like Fourier Transform Infrared (FTIR) spectroscopy, which reveals shifts in the characteristic vibrational bands of the involved functional groups. researchgate.netacs.org The formation of these intermolecular complexes can influence the physical properties of the blend, such as its glass transition temperature and viscosity. researchgate.net

Water Coordination by Poly(N-Vinylpyrrolidone) Units

The interaction between poly(N-vinylpyrrolidone) (PVP) and water is a complex process governed by the formation of hydrogen-bonded complexes with specific stoichiometry and energy. researchgate.net Under standard conditions, the maximum hydration of solid PVP involves two water molecules per monomeric unit. researchgate.netnih.gov This arrangement corresponds to a stable cluster of four water molecules positioned between two adjacent pyrrolidone rings. researchgate.netmdpi.com The interaction is strong enough to be considered complex formation, and in the polymer-water system, a charge transfer can occur. researchgate.net

Quantum chemical simulations and experimental studies have provided detailed insights into this coordination. researchgate.netnih.gov It is understood that one to two water molecules can directly coordinate with the oxygen atom of the lactam ring in the PVP unit. nih.govmdpi.com This interaction with water, particularly at temperatures above the glass transition temperature (Tg) or in solution, induces conformational changes in the polymer. These changes involve the pyrrolidone rings moving closer together while the main polymer backbone extends. researchgate.net

The strength of the water-polymer bond is dependent on the physical state of the polymer. When water is sorbed by the glassy polymer at temperatures below Tg, the macromolecular conformation is fixed, resulting in a significantly weaker bond. researchgate.net Conversely, processes that force the polymer units closer together, such as pressing or annealing of the glassy polymer, can lead to an increased degree of water binding. researchgate.net

Spectroscopic studies using Fourier-transform infrared (FTIR) spectroscopy have identified different types of water molecules within the hydrated polymer matrix based on their vibrational frequencies. mdpi.com This allows for a more nuanced understanding of the hydration shell.

Table 1: Types of Water in Hydrated Poly(N-vinylpyrrolidone) (PVP) based on IR Spectroscopy

| Water Type | Vibrational Region (cm⁻¹) | Description |

|---|---|---|

| Type I | < 3300 | Strongly bound water, likely involved in the primary hydration shell and direct hydrogen bonding to the carbonyl oxygen. |

| Type II | 3300–3500 | Water molecules that are less strongly bound, possibly forming a second hydration shell or bridges between polymer units. |

| Type III | 3500–3800 | Free or weakly associated water molecules, with interactions similar to those in bulk water. |

Source: Adapted from comparative studies using IR spectroscopy and density functional theory calculations. mdpi.com

The formation of the hydration structure is a stepwise process. The first hydration shell forms directly around the carbonyl groups. Beyond this initial coordination, a second hydration shell can form through the chain-like addition of more water molecules, with its structure being dependent on the mutual orientation of the C=O groups. nih.govmdpi.com Water molecules can form bridges that link two adjacent carbonyl groups of the lactam rings. nih.govmdpi.com

Hydrogen Bonding in Polymer Systems

Hydrogen bonding is the principal mechanism governing the interaction of poly(N-vinylpyrrolidone) with water and other molecules. researchgate.net The primary site for hydrogen bond formation on the PVP monomer is the oxygen atom of the carbonyl group in the pyrrolidone ring, which acts as a hydrogen bond acceptor. researchgate.netnih.gov While the nitrogen atom also possesses a lone pair of electrons, steric hindrance limits its participation in intermolecular hydrogen bonding. nih.gov

In aqueous environments, PVP exhibits a high affinity for the solvent. nih.gov Molecular dynamics simulations have shown that, on average, each PVP monomer unit forms approximately 0.5 hydrogen bonds with water molecules. nih.gov This interaction is dynamic, and the degree of hydration can influence the polymer's conformation. For instance, a transition from an expanded chain to a globular form in solution is accompanied by dehydration. nih.gov

The significance of hydrogen bonding extends to PVP's interactions in polymer blends and with other small molecules. Infrared spectroscopy is a key technique for identifying these interactions, as the formation of a hydrogen bond typically causes a noticeable shift in the vibrational frequency of the involved functional groups. For example, in blends of PVP with polymers containing hydroxyl groups, such as poly(vinyl acetate-co-vinyl alcohol), the carbonyl (C=O) band of PVP and the hydroxyl (O-H) band of the other polymer both shift to lower wavenumbers, confirming the presence of intermolecular hydrogen bonds. epa.gov

Similar interactions are crucial in the formation of solid dispersions, for instance, between PVP and drugs like ibuprofen (B1674241). nih.govmdpi.com The hydrogen bonds form between the carboxylic acid group of ibuprofen and the carbonyl group of PVP, which is a key factor in disrupting the drug's crystal lattice. mdpi.comnih.gov

Table 2: Examples of Hydrogen Bonding in Poly(N-vinylpyrrolidone) (PVP) Systems

| Interacting System | Interacting Groups | Spectroscopic Evidence (FTIR) |

|---|---|---|

| PVP - Water | PVP Carbonyl (C=O) and Water (H-O-H) | Broadening and shifting of the O-H stretching band of water. researchgate.net |

| PVP - Poly(vinyl acetate-co-vinyl alcohol) | PVP Carbonyl (C=O) and Alcohol Hydroxyl (O-H) | Shift to lower wavenumbers of both the C=O and O-H bands. epa.gov |

| PVP - Ibuprofen | PVP Carbonyl (C=O) and Ibuprofen Carboxylic Acid (COOH) | Changes in the carbonyl bands of both PVP and ibuprofen, indicating a modified environment due to H-bonding. nih.govmdpi.com |

| PVP - Poly(acrylic acid) | PVP Carbonyl (C=O) and PAA Carboxylic Acid (COOH) | Downshift in the C=O stretching frequency, confirming H-bonded complexation. researchgate.net |

Source: Compiled from various spectroscopic studies on PVP blends and dispersions. researchgate.netnih.govepa.govmdpi.comresearchgate.net

The solvent environment plays a critical role in mediating these interactions. In aqueous solutions containing PVP and another component like cellulose (B213188), the interactions between the polymer and cellulose are often weaker than their respective interactions with water. nih.gov In such cases, the components may interact indirectly through their solvation shells. nih.gov

Advanced Characterization and Analytical Methodologies for N Vinylpyrrolidine Systems

Spectroscopic Analysis

Spectroscopic analysis is a cornerstone for the characterization of N-Vinylpyrrolidine systems, offering non-destructive and highly detailed information about their molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are routinely employed to confirm the successful synthesis and determine the specific structural features of these polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound-based polymers. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H-NMR) and carbon atoms (¹³C-NMR), enabling the elucidation of monomer incorporation, polymer microstructure, and end-group analysis.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is fundamental for confirming the structure of polymers containing this compound and for determining the composition of its copolymers. sapub.orgkpi.ua The ¹H-NMR spectrum of poly(N-vinylpyrrolidone) (PVP) displays characteristic signals corresponding to the different protons in the repeating unit. sciepub.com

In copolymers of NVP, the ¹H-NMR spectra allow for the quantitative determination of the molar composition. This is achieved by comparing the integration of characteristic proton signals from each monomer unit. For instance, in NVP-acrylic acid copolymers, the composition can be determined by analyzing the signals from the pyrrolidone ring of NVP and the protons of the acrylic acid units. sapub.orginternationaljournalcorner.com Similarly, for copolymers of NVP with monomers like vinyl acetate (B1210297), lactide, and various methacrylates, the composition is calculated by comparing the peak areas of specific protons unique to each monomer. sciepub.compolymersource.capreprints.orgmdpi.comnih.gov For example, in NVP-methacrylate copolymers, the signals of the methine proton of the NVP backbone and the methylene (B1212753) protons of the pyrrolidone ring are compared with the signals from the methacrylate (B99206) monomer. preprints.org

The chemical shifts of the protons in the NVP unit can be influenced by the presence of the comonomer, providing insights into the copolymer's microstructure. niscpr.res.in Broadening of the signals in the ¹H-NMR spectra of NVP copolymers is often observed, which is typical for polymeric materials. mdpi.com

Table 1: Characteristic ¹H-NMR Chemical Shifts for N-Vinylpyrrolidone (NVP) Units in Various Copolymer Systems

| Copolymer System | NVP Protons | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| NVP-Acrylic Acid | Ring Methylene Protons | 1.5, 2.2, 2.8 | internationaljournalcorner.com |

| Main Chain CH₂, CH | 2.5, 3.5, 4.2 | internationaljournalcorner.com | |

| NVP-Potassium N-Vinyldithiocarbamate | CH₂CH(C₄H₆NO) | 1.39–1.83 | mdpi.com |

| NCH₂CH₂CH₂CO | 1.84–2.07, 2.08–2.50 | mdpi.com | |

| NCH₂CH₂CH₂CO | 2.93–3.38 | mdpi.com | |

| CH₂CH(C₄H₆NO) | 3.41–3.86 | mdpi.com | |

| NVP-Maleic Anhydride (B1165640) | Lactam Protons (-CH₂-) | 2.50, 3.11, 3.9-4.2 | uctm.edu |

| Poly(N-vinylpyrrolidone-b-lactide) | Poly(N-vinylpyrrolidone) Protons | 1.0-4.5 | polymersource.ca |

| NVP-Isobornyl Methacrylate | Main Chain Methylene (a) and Methine (b) | 1.27–1.8, 3.4–4.4 | semanticscholar.org |

| Side-chain Methylene (c, d, e) | 3.14–2.95, 1.8–2.05, 2.05–2.5 | semanticscholar.org |

Note: Chemical shifts can vary depending on the solvent and the specific copolymer composition.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides complementary information to ¹H-NMR, offering detailed insights into the carbon framework of N-Vinylpyrrolidone-based polymers. This technique is particularly useful for confirming the structure of the polymer backbone and the side chains. kpi.ua

In the ¹³C-NMR spectrum of NVP copolymers, distinct signals are observed for the carbonyl carbon and the methylene carbons of the pyrrolidone ring. sapub.org For instance, in NVP-acrylic acid copolymers, the carbonyl group of the NVP unit resonates at approximately 177 δ, while the carbonyl of the acrylic acid unit appears around 181 δ. The carbons of the main polymer chain typically appear in the range of 30-42 δ. internationaljournalcorner.com

The chemical shifts of the carbon atoms in the NVP monomer unit are sensitive to their local environment, which can be used to study the monomer sequence distribution in copolymers. kpi.ua For example, in copolymers of NVP and 4-vinyl pyridine (B92270), the aromatic carbons of the pyridine ring show sensitivity to the compositional sequences. niscpr.res.in However, in some cases, such as with N-vinyldithiocarbamate copolymers, the ¹³C-NMR signals can be broad and of low intensity, making analysis challenging. mdpi.com

Table 2: Characteristic ¹³C-NMR Chemical Shifts for N-Vinylpyrrolidone (NVP) Units in Copolymers

| Copolymer System | NVP Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| NVP-Acrylic Acid | Ring Methylene Carbons | 25, 58, 68 | internationaljournalcorner.com |

| Carbonyl Carbon (-C=O) | 177 | internationaljournalcorner.com | |

| Main Chain Carbons | 30, 35, 42 | internationaljournalcorner.com | |

| NVP-Potassium N-Vinyldithiocarbamate | NCH₂CH₂CH₂CO | 17 | mdpi.com |

| NCH₂CH₂CH₂CO | 31 | mdpi.com | |

| CH₂CH(C₄H₆NO) | 35 | mdpi.com | |

| NCH₂CH₂CH₂CO | 44 | mdpi.com | |

| CH₂CH(C₄H₆NO) | 52 | mdpi.com | |

| Carbonyl Carbon (C=O) | 177 | mdpi.com |

Note: Chemical shifts are dependent on the solvent and copolymer structure.

NMR spectroscopy is a crucial technique for the analysis of polymer end-groups, which provides valuable information about the polymerization mechanism and allows for the determination of number-average molecular weight (Mn). nih.gov In polymers synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, for example, the end-groups originating from the RAFT agent can be identified and quantified using ¹H-NMR. mdpi.com This end-group analysis is performed by comparing the integration of signals from the end-groups with those of the repeating monomer units in the polymer chain. nih.govacs.org

For instance, in poly(N-vinylpyrrolidone) prepared by RAFT, the molecular weight can be determined by comparing the integrations of the signals from the end-group with those of the polymer backbone. nih.gov Similarly, for block copolymers, the composition can be precisely calculated from the ¹H-NMR spectrum by comparing the signals of the respective blocks. preprints.org

The distribution of monomer units within a copolymer chain, known as monomer sequence distribution, can also be investigated using NMR. koreascience.kr The chemical shifts of both protons and carbons are sensitive to the sequence of monomer units (e.g., dyads, triads), allowing for a statistical analysis of the copolymer microstructure. mdpi.comkoreascience.kr This information is vital as the sequence distribution significantly influences the physical and chemical properties of the copolymer.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the characterization of N-Vinylpyrrolidone systems. It provides information about the functional groups present in the material, making it an excellent tool for confirming the structure of NVP-based polymers and copolymers. sapub.orgkpi.uamdpi.com

FTIR spectroscopy is instrumental in identifying the key functional groups within N-Vinylpyrrolidone-based polymers, thereby confirming their chemical structure. The most prominent absorption band in the FTIR spectrum of poly(N-vinylpyrrolidone) (PVP) is the strong carbonyl (C=O) stretching vibration of the lactam ring, which typically appears around 1640-1680 cm⁻¹. mdpi.commdpi.com Other characteristic peaks for PVP include C-N stretching and bending vibrations. researchgate.net

In NVP copolymers, the FTIR spectrum will exhibit the characteristic absorption bands of both monomer units. For example, in copolymers of NVP and acrylic acid, the spectrum shows the C=O stretch of NVP's lactam ring and the C=O stretch of the carboxylic acid group from acrylic acid (around 1725 cm⁻¹). internationaljournalcorner.com Similarly, for NVP-methacrylate copolymers, the ester group of the methacrylate monomer gives rise to a characteristic C=O stretching band around 1725-1735 cm⁻¹. mdpi.commdpi.com The presence and position of these bands confirm the successful incorporation of both monomers into the polymer chain. tandfonline.comrsc.org

FTIR can also be used to monitor chemical modifications of NVP copolymers. For instance, the disappearance of anhydride bands (e.g., at 1778 and 1838 cm⁻¹) and the appearance of a carboxylate stretching vibration (around 1526 cm⁻¹) can confirm the hydrolysis of a maleic anhydride comonomer unit. uctm.edu

Table 3: Characteristic FTIR Absorption Bands for N-Vinylpyrrolidone (NVP) and Common Comonomers

| Functional Group | Monomer Unit | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (C=O) stretch, lactam | NVP | ~1640 - 1680 | mdpi.commdpi.com |

| C-N stretch | NVP | ~1270 - 1290 | researchgate.net |

| C-N bend | NVP | ~1420 - 1440 | researchgate.net |

| Carbonyl (C=O) stretch, ester | Methacrylates, Vinyl Esters | ~1725 - 1735 | mdpi.commdpi.com |

| Carbonyl (C=O) stretch, carboxylic acid | Acrylic Acid | ~1725 | internationaljournalcorner.com |

| C-O stretch, ester | Methacrylates, Vinyl Esters | ~1150 - 1230 | sciepub.commdpi.com |

| Benzene ring | Styrene (B11656) | ~3030 | mdpi.com |

Note: The exact wavenumber can vary depending on the specific chemical environment within the polymer.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding)

Intermolecular interactions, particularly hydrogen bonding, play a pivotal role in the behavior of NVP-containing systems. The carbonyl group of the pyrrolidone ring is a primary site for hydrogen bond formation. nih.gov Steric hindrance around the nitrogen atom makes the carbonyl oxygen the more favorable site for these interactions. nih.gov

In blends of poly(N-vinyl-2-pyrrolidone) (PVP) with other polymers, such as acid functional polyester (B1180765) resins, hydrogen bonding between the carbonyl groups of PVP and the hydrogen atoms of the acid end groups of the polyester has been identified. researchgate.net This is evidenced by a broad peak around 1630 cm⁻¹ in Fourier Transform Infrared (FTIR) spectra, appearing as a shoulder on the main PVP carbonyl stretch vibration. researchgate.net Similarly, in blends with poly(vinyl alcohol), hydrogen bonding interactions between the two polymers have been confirmed using solid-state 13C nuclear magnetic resonance (NMR). researchgate.net

The interaction of PVP with water is also governed by hydrogen bonding, where it is believed that a single PVP unit can form hydrogen bonds with two water molecules via the lone-pair electrons of the carbonyl oxygen. researchgate.net Quantum chemical modeling has further suggested that one to two water molecules can coordinate on one oxygen atom of the lactam ring in N-vinylpyrrolidone copolymers. mdpi.com These interactions can be either terminal or form bridges between adjacent carbonyl groups. mdpi.com In copolymers of N-vinylpyrrolidone and acrylamide, hydrogen bonding between the NVP and amide groups has been shown to promote crosslinking upon heating. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy